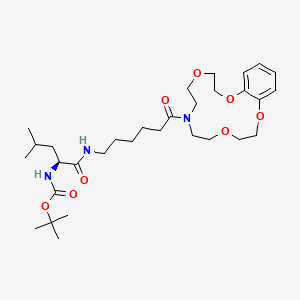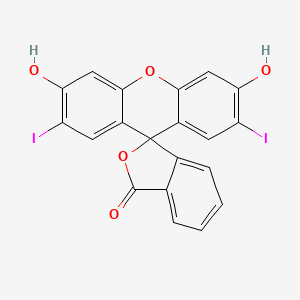
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylamino group, a hydroxypropoxy group, and a methylenedioxy group attached to a pyridoindole core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Methylenedioxy Group: This step often involves the use of reagents like methylene chloride and a base to form the methylenedioxy bridge.
Attachment of the tert-Butylamino Group: This can be done through a nucleophilic substitution reaction using tert-butylamine.
Addition of the Hydroxypropoxy Group: This step typically involves an epoxide opening reaction with a hydroxypropyl precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tert-butylamine for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with receptors or enzymes, while the methylenedioxy group could influence the compound’s binding affinity and specificity. The hydroxypropoxy group may enhance solubility and facilitate transport across biological membranes.
類似化合物との比較
Similar Compounds
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one: Shares the tert-butylamino and hydroxypropoxy groups but has a different core structure.
5-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar functional groups but a different core structure.
Uniqueness
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole is unique due to its combination of functional groups and the pyridoindole core. This unique structure may confer specific biological activities and chemical reactivity not found in similar compounds.
特性
CAS番号 |
87603-26-7 |
|---|---|
分子式 |
C19H23N3O4 |
分子量 |
357.4 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-(12,14-dioxa-5,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaen-3-yloxy)propan-2-ol |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)21-6-11(23)9-24-17-8-20-7-14-18(17)12-4-15-16(26-10-25-15)5-13(12)22-14/h4-5,7-8,11,21-23H,6,9-10H2,1-3H3 |
InChIキー |
KRMZYKZTUQKVMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(COC1=C2C3=CC4=C(C=C3NC2=CN=C1)OCO4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




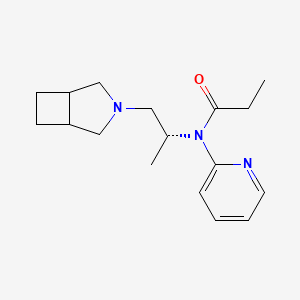
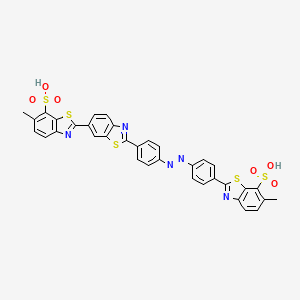

![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
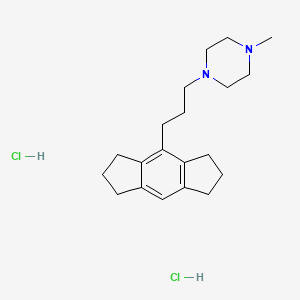

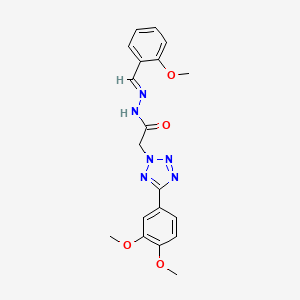
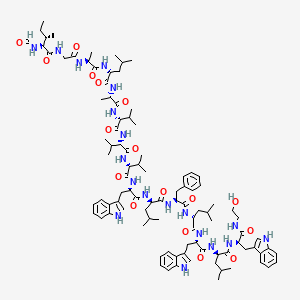
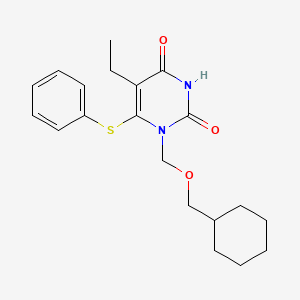
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
